6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine
CAS No.: 1368460-97-2
Cat. No.: VC3068253
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368460-97-2 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 6-(2,4-dimethoxyphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) |
| Standard InChI Key | VBWGNFHVAQZMPK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC |
Introduction
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol. It is characterized by its purity, which is typically a minimum of 95% . This compound belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis and Preparation
While specific synthesis methods for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine are not detailed in the available literature, pyrimidine derivatives are generally synthesized through condensation reactions involving appropriate precursors such as malonic acid derivatives and guanidine or its analogs . The introduction of the 2,4-dimethoxyphenyl group could involve palladium-catalyzed cross-coupling reactions, similar to those used in the synthesis of other pyrimidine derivatives .
Biological and Therapeutic Potential
Pyrimidine derivatives have been extensively studied for their biological activities, including anticancer properties. For instance, pyrido[3,4-d]pyrimidine derivatives have shown selective activities against certain cancer cell lines . While specific biological data on 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is limited, its structural similarity to other biologically active pyrimidines suggests potential therapeutic applications.
Availability and Commercial Status
As of the latest information, 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is listed as a product that is out of production, with requests for more information encouraged . This status may indicate either a lack of current demand or challenges in its synthesis or purification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume